Potassium (5-bromothiophen-2-yl)trifluoroborate
Overview
Description
Potassium (5-bromothiophen-2-yl)trifluoroborate, also known as KBT, is a boronic acid derivative. It has the empirical formula C4H2BBrF3KS and a molecular weight of 268.93 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string [K+].F [B-] (F) (F)c1ccc (Br)s1 .Chemical Reactions Analysis
This compound may participate in Suzuki–Miyaura coupling reactions . This type of reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 275 °C (dec.) .Scientific Research Applications
Synthesis and Chemical Reactivity
Potassium (5-bromothiophen-2-yl)trifluoroborate and related compounds are versatile reagents in organic synthesis, particularly in cross-coupling reactions. These compounds serve as precursors for the formation of various functionalized organic molecules. For example, they have been utilized in the Pd-catalyzed hydrogenation processes to provide either the (Z)- or (E)-isomer of the vinylborate with high purity. This method allows for the synthesis of a variety of (Z)- or (E)-β-trifluoromethylstyrenes, showcasing the compound's versatility in creating complex molecular structures with specific configurations (Ramachandran & Mitsuhashi, 2015). Additionally, the metalation of aryl bromides bearing a potassium trifluoroborate moiety has been explored, demonstrating good to excellent yields under optimized conditions, thereby highlighting its potential as a linchpin synthon in organic synthesis (Molander & Ellis, 2006).
Innovative Synthetic Routes
Innovative synthetic routes involving potassium trifluoroborate compounds have been developed, such as the one-pot Cu-catalyzed azide–alkyne cycloaddition reaction. This method facilitates the preparation of 1,4-disubstituted 1,2,3-triazole-containing potassium trifluoroborates, which are further explored for Suzuki–Miyaura cross-coupling, underlining the compound's utility in constructing triazole frameworks for potential applications in medicinal chemistry and materials science (Kim et al., 2013).
Structural and Spectroscopic Analysis
This compound and its derivatives have also been the subject of structural and spectroscopic analyses to understand their properties better. For instance, studies involving FT-IR, FT-Raman, and Ultraviolet-visible spectra, complemented by Ab-initio calculations, have shed light on the impact of substituents like bromine on the compound's physical and chemical characteristics. Such analyses contribute to a deeper understanding of how these compounds interact in various chemical environments, aiding in the design of new materials with desired properties (Iramain, Ledesma, & Brandán, 2019).
Catalytic Applications
The role of potassium trifluoroborate salts in catalysis, particularly in palladium-catalyzed coupling reactions, has been highlighted. These reactions demonstrate the compound's ability to undergo transformations under mild conditions, producing coupling products that can further participate in C-C bond-forming reactions. Such processes are crucial for constructing complex molecular architectures used in pharmaceuticals, agrochemicals, and material science (Kobayashi et al., 2005).
Mechanism of Action
Target of Action
Potassium (5-bromothiophen-2-yl)trifluoroborate, also known as potassium (5-bromothiophen-2-yl)trifluoroboranuide, is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the Suzuki–Miyaura coupling reaction, the compound acts as an organoboron reagent . The trifluoroborate moiety participates in the sequence in two general forms: either it is attached to the aryl halide component of the first cross-coupling, or it is appended to the olefin that is initially hydroborated . The compound is transferred from boron to palladium during the transmetalation process .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond through the Suzuki–Miyaura coupling reaction . This reaction is widely applied in the synthesis of various organic compounds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . It is recommended to store the compound in a freezer .
Properties
IUPAC Name |
potassium;(5-bromothiophen-2-yl)-trifluoroboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BBrF3S.K/c6-4-2-1-3(10-4)5(7,8)9;/h1-2H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJIZRITMDDEGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(S1)Br)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BBrF3KS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1239370-98-9 | |
Record name | Potassium 5-Bromo-2-thiophenetrifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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